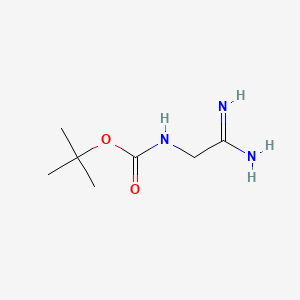

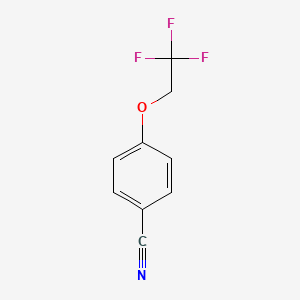

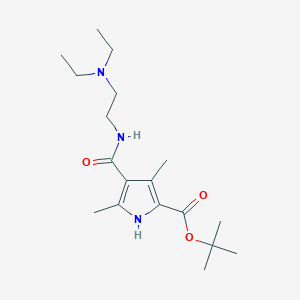

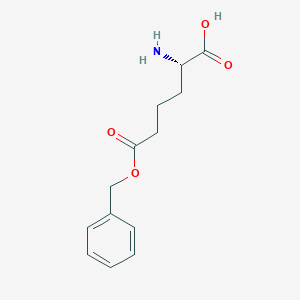

(S)-2-Amino-6-(benzyloxy)-6-oxohexanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-2-Amino-6-(benzyloxy)-6-oxohexanoic acid, also known as S-benzyloxycarbonyl-L-cysteine (S-BCC) is an important building block in organic synthesis, as it is used in the synthesis of various peptides, proteins, and other compounds. It is a versatile molecule that can be used in a variety of applications, including scientific research, drug development, and laboratory experiments.

Scientific Research Applications

Intermediate in Leukotriene Synthesis :

- Methyl 5S-(benzoyloxy)-6-oxohexanoate, closely related to (S)-2-Amino-6-(benzyloxy)-6-oxohexanoic acid, serves as a key intermediate in the synthesis of leukotriene B4, an arachidonic acid metabolite derived from lipoxygenase (Hayes & Wallace, 1990).

Mass Spectrometry Characterization :

- Research involving monocarboxylic acids with acyl functional groups, including compounds like 5-oxohexanoic acid, have been characterized using electrospray ionization and triple quadrupole-MS/MS-TOF systems. This aids in understanding fragmentation pathways and molecular structure (Kanawati et al., 2007).

Organic Synthesis :

- It is used in the oxidation of 2-methylcyclohexanone and cyclohexanone by dioxygen, producing 6-oxoheptanoic acid and other dicarboxylic acids. This application is significant in organic chemical synthesis (Atlamsani et al., 1993).

Amino Acid Synthesis :

- Synthesis of (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid (AAHA) from derivatives of this compound illustrates its use in creating non-proteinogenic amino acids, valuable in biochemical research (Adamczyk & Reddy, 2001).

Coupling Agent in Protein and Enzyme Conjugation :

- Its derivatives are used in synthesizing coupling agents for chemoselective conjugation of proteins and enzymes, an important process in biochemical research and pharmaceutical development (Reddy et al., 2005).

Building Blocks in Synthetic Chemistry :

- The compound is associated with the field of "White Biotechnology" for "Green Chemistry", where biotechnologically produced compounds like 2-oxocarboxylic acids are used as new building blocks for synthetic chemistry. This involves the use of renewable feedstock and optimization of biotechnological processes (Stottmeister et al., 2005).

Resolution of Racemic Mixtures :

- It is used in the resolution of racemic mixtures of 2-aminocyclohexanol derivatives, an important process in producing enantiomerically pure compounds used in asymmetric catalysis (Schiffers et al., 2006).

Enzymatic Production Method :

- An enzymatic method for 6-oxohexanoic acid production from 6-aminohexanoic acid using an ω-amino group-oxidizing enzyme from Phialemonium sp. showcases its potential in biotechnological applications (Yamada et al., 2017).

Mechanism of Action

Target of Action

It is a derivative of lysine , an essential amino acid involved in protein synthesis. Therefore, it may interact with proteins or enzymes that recognize or process lysine.

Mode of Action

As a lysine derivative , it might interact with its targets in a similar way to lysine. Lysine is known to form covalent bonds with other molecules, which could lead to changes in the structure or function of the target molecule.

Pharmacokinetics

As a lysine derivative , it might share similar pharmacokinetic properties with lysine. Lysine is typically well-absorbed in the gut and distributed throughout the body, where it is incorporated into proteins. Any excess lysine is metabolized in the liver and excreted in the urine.

Result of Action

As a lysine derivative , it might influence protein structure and function, potentially affecting cellular processes where these proteins are involved.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, light, and humidity can affect the stability and activity of (S)-2-Amino-6-(benzyloxy)-6-oxohexanoic acid . .

Future Directions

Properties

IUPAC Name |

(2S)-2-amino-6-oxo-6-phenylmethoxyhexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c14-11(13(16)17)7-4-8-12(15)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,14H2,(H,16,17)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQLRAAASUFVOLL-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)CCC[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70454738 |

Source

|

| Record name | (S)-2-Amino-6-(benzyloxy)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38658-15-0 |

Source

|

| Record name | (S)-2-Amino-6-(benzyloxy)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.